3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h7H,3-6H2,1-2H3 |
InChI Key |
BLGKDFSVDCTBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCCC2=NO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of sustainable and scalable synthetic routes are likely to be emphasized in industrial settings.
Biological Activity
3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives of tetrahydrobenzoisoxazole showed significant inhibition against various cancer cell lines. The compound's IC50 values ranged from 0.25 to 10.30 nM against c-Met kinase and from 0.16 to 6.16 µM against prostate cancer cell line PC-3 .
- The compound was also evaluated for its anti-proliferative effects, showing higher activity than standard drugs in certain tests .
-
Antimicrobial Properties :
- Various isoxazole derivatives have been reported to exhibit moderate antibacterial and antifungal activities. Specifically, compounds related to the isoxazole structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives displaying low toxicity against fungal strains .
-
Mechanism of Action :
- The mechanisms underlying the biological activities of isoxazole derivatives often involve interaction with specific enzymes or receptors, leading to inhibition of cellular processes critical for cancer cell survival and proliferation . For instance, the inhibition of c-Met kinase is a notable pathway through which these compounds exert their anticancer effects.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of isoxazole derivatives typically involves cyclization reactions that yield various structural forms with differing biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for enhanced efficacy.
Key Synthesis Methods:
- Cyclization Reactions : These reactions often utilize phenylselenyl chloride or bromide in the presence of silver salts to form cyclic nitrone salts, which are then converted into isoxazoles.
- Regiospecific Reactions : Synthesis can be tailored to produce specific regioisomers that may exhibit distinct biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. Isoxazole compounds have been shown to exhibit significant activity against various cancer cell lines. For instance, derivatives with structural modifications have demonstrated potent inhibitory effects on human cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action often involves the inhibition of key enzymes related to tumor growth and proliferation.
Inhibition of Tyrosine Kinases
Isoxazole derivatives have also been investigated for their ability to inhibit tyrosine kinases, which are crucial in cancer progression. For example, compounds similar to this compound have shown promising results in inhibiting the c-Met receptor, associated with tumor growth and metastasis . This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
Pharmacological Applications
Neuropharmacology
The structural characteristics of isoxazoles make them suitable candidates for neuropharmacological studies. Certain isoxazole derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders. For instance, modifications of the isoxazole structure have been linked to enhanced activity at melatonin receptors, which could be beneficial in managing sleep disorders and mood regulation .
Antimicrobial Activity
Research has also indicated that some isoxazole derivatives possess antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The efficacy of these compounds against resistant strains highlights their importance in the ongoing battle against antibiotic resistance.
Case Studies
-
Anticancer Screening
A study evaluated a series of isoxazole derivatives for anticancer activity against several human cancer cell lines. The results indicated that certain modifications led to IC50 values significantly lower than those of existing chemotherapeutics, suggesting that these compounds could serve as lead candidates for further development . -
Neuropharmacological Evaluation
In a pharmacological evaluation involving modified isoxazoles, researchers found that specific analogs exhibited enhanced binding affinity to melatonin receptors compared to traditional melatonin agonists. This suggests potential applications in treating sleep disorders and mood-related conditions . -
Antimicrobial Testing
A recent investigation into the antimicrobial properties of isoxazole derivatives revealed that several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasizes the need for further exploration into these compounds as alternatives to conventional antibiotics .
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The isoxazole core participates in [3 + 2] cycloadditions and selective ring-opening under controlled conditions.
-
Nitrile Oxide Cycloaddition : In aqueous methanol with DIPEA, nitrile oxides undergo regioselective [3 + 2] cycloaddition with 1,3-diketones to form 3,4,5-trisubstituted isoxazoles . For 3-isopropyl-tetrahydrobenzoisoxazole, analogous reactions may enable functionalization at the 4- and 5-positions (Table 1).
-
Acid-Catalyzed Hydrolysis : Isoxazole rings hydrolyze in acidic conditions to yield β-diketones. The tetrahydrobenzene ring stabilizes intermediates, potentially slowing hydrolysis compared to non-fused analogs .
Table 1: Exemplary Reaction Conditions for Isoxazole Functionalization
Aromatization and Dehydrogenation
The tetrahydrobenzene ring undergoes dehydrogenation to form aromatic derivatives, a reaction critical for accessing bioactive compounds.
-
DDQ-Mediated Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes hydrogen atoms from the tetrahydro ring, yielding fully aromatic benzo[c]isoxazole derivatives .
-
Solvent Effects : Polar solvents (e.g., water/methanol) stabilize intermediates during aromatization, enhancing reaction efficiency .
Electrophilic Substitution and Functionalization
The isoxazole ring directs electrophilic attacks to specific positions, influenced by the isopropyl group’s steric bulk.
-
Nitration/Sulfonation : Electrophiles preferentially attack the 5-position of the isoxazole ring due to electronic directing effects. Steric hindrance from the isopropyl group may reduce reactivity at adjacent sites .
-
Trifluoromethylation : Optimized conditions for trifluoromethyl-substituted analogs involve increased methanol content (up to 50%) to solubilize hydrophobic reagents .
Stability and Solvent Effects
-
Solvent Polarity : Reactions in polar solvents (e.g., water) favor keto tautomers, enabling cyclization pathways, while nonpolar solvents promote enol tautomers, leading to side products like furoxans .
-
Thermal Stability : The compound remains stable under mild conditions (RT to 60°C) but degrades at elevated temperatures (>100°C) .
Key Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The bulky tert-butyl group in 832684-43-2 may reduce reactivity at the 3-position, whereas the isopropyl group in the target compound offers moderate steric hindrance .
Ring System Variations: Benzo[c] vs. Benzo[d] vs. Cyclopenta
The fusion position of the aromatic ring (benzo[c] vs. benzo[d]) alters the electronic distribution. For instance:
- Benzo[c]isoxazole : The fused ring system places the heteroatoms in a specific spatial arrangement, influencing dipole moments and binding interactions.
- Cyclopenta[d]isoxazole (1501272-29-2 ): The smaller cyclopentane ring reduces ring strain and may enhance conformational flexibility compared to the tetrahydrobenzo system .
Q & A
Q. How can degradation pathways inform long-term storage and handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
